molecular formula C4H9NO2Se B1596266 Methylselenocysteine CAS No. 2574-71-2

Methylselenocysteine

Cat. No.: B1596266
CAS No.: 2574-71-2
M. Wt: 182.09 g/mol
InChI Key: XDSSPSLGNGIIHP-UHFFFAOYSA-N
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Description

Methylselenocysteine, also known as Se-methylselenocysteine, is an organic selenium compound where the sulfur atom in S-methylcysteine is replaced with a selenium atom. It is found in various plants, particularly in the Allium and Brassica species, such as garlic, onions, and broccoli. This compound has garnered significant attention due to its potential chemopreventive properties, particularly in inhibiting the development of certain cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylselenocysteine can be synthesized through several methods. One common approach involves the reaction of methyl-hydroselenide or its salt solution with an alpha-amido acrylic acid derivative. This reaction generates a beta-methyl-alpha-amido methyl acetic acid derivative, which is then hydrolyzed and saponified using sodium bicarbonate, sodium hydroxide, or potassium hydroxide. The resulting compound is acidified with hydrochloric acid or sulfuric acid to obtain the carboxy compound, which is then neutralized to yield this compound .

Another method involves using selenocysteine as a raw material, which is reduced using zinc or iron. The reduced selenocysteine undergoes a methylation reaction with iodomethane in ethanol solution, followed by separation to obtain the solid form of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the final product is suitable for various applications, including dietary supplements and pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

Methylselenocysteine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form this compound Se-oxide.

    Reduction: The compound can be reduced to form selenocysteine and other selenium-containing species.

    Substitution: this compound can participate in substitution reactions where the selenium atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as zinc or iron are used in the reduction process.

    Substitution: Various halogenated compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: this compound Se-oxide.

    Reduction: Selenocysteine and other selenium-containing compounds.

    Substitution: Compounds with different functional groups replacing the selenium atom.

Scientific Research Applications

Methylselenocysteine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is studied for its unique properties and reactivity

Biology

Biologically, this compound is of interest due to its role in selenium metabolism and its potential health benefits. It is studied for its antioxidant properties and its ability to modulate various biological pathways.

Medicine

In medicine, this compound is primarily researched for its chemopreventive properties. Studies have shown that it can inhibit the progression of certain cancers by inducing apoptosis and blocking cell cycle progression . It is also being investigated for its potential to enhance the efficacy of other anticancer drugs .

Industry

Industrially, this compound is used in the production of dietary supplements and functional foods. Its ability to provide a bioavailable form of selenium makes it a valuable ingredient in products aimed at improving selenium intake and overall health.

Mechanism of Action

Methylselenocysteine exerts its effects through several mechanisms. One key mechanism involves the inhibition of the NF-κB pathway, which plays a crucial role in inflammation and cancer progression. By decreasing the levels of phosphorylated P65 and P-IκBα, this compound can reduce cellular proliferation and metastasis .

Additionally, this compound induces apoptosis in cancer cells through caspase-dependent pathways. It down-regulates the expression of survivin, an anti-apoptotic protein, thereby sensitizing cancer cells to apoptosis .

Comparison with Similar Compounds

Methylselenocysteine is often compared with other selenium-containing compounds, such as:

Uniqueness

This compound is unique due to its high bioavailability and potent chemopreventive properties. It is more efficient at inducing apoptosis in cancer cells compared to other selenium compounds, making it a promising candidate for cancer prevention and treatment .

Properties

IUPAC Name

2-amino-3-methylselanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2Se/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSSPSLGNGIIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Se]CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865265
Record name DL-Se-methylselenocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2574-71-2, 26145-42-6
Record name DL-Se-methylselenocysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2574-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylselenocysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002574712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC319053
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319053
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-Se-methylselenocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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